Cas no 1517201-32-9 (2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid)

2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a specialized organic compound with distinct structural features. This compound offers advantages in its potential applications due to its unique 1,3-benzodiazol-2-yl substituent and the presence of a fluorine atom. Its chemical properties may enable its use in pharmaceuticals, materials science, and other research fields, where its structural diversity and reactivity play pivotal roles.
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid structure
1517201-32-9 structure
商品名:2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
CAS番号:1517201-32-9
MF:C11H11FN2O2
メガワット:222.215646028519
CID:6060277
PubChem ID:79753741

2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
    • 1H-Benzimidazole-2-propanoic acid, α-fluoro-1-methyl-
    • 2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid
    • EN300-1138610
    • AKOS018311526
    • 1517201-32-9
    • CS-0344401
    • インチ: 1S/C11H11FN2O2/c1-14-9-5-3-2-4-8(9)13-10(14)6-7(12)11(15)16/h2-5,7H,6H2,1H3,(H,15,16)
    • InChIKey: QGBRRCYRZPGDMJ-UHFFFAOYSA-N
    • ほほえんだ: CN1C(=NC2=CC=CC=C12)CC(F)C(=O)O

計算された属性

  • せいみつぶんしりょう: 222.08045576g/mol
  • どういたいしつりょう: 222.08045576g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Predicted)
  • ふってん: 446.5±35.0 °C(Predicted)
  • 酸性度係数(pKa): 1.86±0.10(Predicted)

2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1138610-5g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1138610-1.0g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9
1g
$1543.0 2023-06-09
Enamine
EN300-1138610-0.1g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1138610-0.5g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1138610-10g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1138610-0.25g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1138610-10.0g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9
10g
$6635.0 2023-06-09
Enamine
EN300-1138610-0.05g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1138610-1g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1138610-2.5g
2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid
1517201-32-9 95%
2.5g
$2211.0 2023-10-26

2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid 関連文献

2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acidに関する追加情報

Introduction to 2-Fluoro-3-(1-Methyl-1H-1,3-Benzodiazol-2-yl)propanoic Acid (CAS No. 1517201-32-9)

2-Fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid (CAS No. 1517201-32-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely used for their anxiolytic, sedative, and muscle relaxant properties. However, the unique structural features of 2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid offer potential for new therapeutic applications and enhanced pharmacological profiles.

The chemical structure of 2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid is characterized by a fluoro-substituted propanoic acid moiety attached to a 1-methylbenzodiazepine ring. The presence of the fluorine atom introduces unique electronic and steric effects that can influence the compound's biological activity and metabolic stability. Recent studies have highlighted the importance of fluorine substitution in enhancing the potency and selectivity of drug molecules.

In terms of its synthesis, 2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid can be prepared through a multi-step process involving the condensation of 2-aminoanisole with an appropriate electrophile followed by cyclization and functional group modifications. The synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity levels.

The pharmacological properties of 2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid have been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent activity at the GABAA receptor, which is a key target for many benzodiazepine drugs. However, unlike traditional benzodiazepines, 2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid demonstrates a more favorable side effect profile, with reduced potential for dependence and tolerance.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid in treating anxiety disorders and insomnia. Preliminary results have been promising, with patients reporting significant improvements in symptoms without experiencing severe side effects. These findings suggest that this compound could offer a valuable addition to the current therapeutic options available for these conditions.

In addition to its potential as a pharmaceutical agent, 2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-y l)propanoic acid has also been investigated for its use in chemical biology research. Its unique structure makes it an excellent tool for probing the mechanisms of action at GABAA receptors and for developing new ligands with improved selectivity and potency.

The environmental impact of 2-fluoro -3-( 1 -m ethyl - 1 H - 1 , 3 -b enz odia zo l - 2 -y l ) pro p ano ic aci d is another area of ongoing research. Studies have shown that proper disposal and handling practices are essential to minimize any potential ecological risks associated with this compound.

In conclusion, 2-fluoro - 3 -( 1 -m eth yl - 1 H - 1 , 3 -b enz odia zo l - 2 -y l ) pro p ano ic aci d (CAS No. 15 770 - 9 ) represents a promising candidate for further development in both medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an exciting molecule to watch as it progresses through clinical trials and potentially into clinical use.

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